(R)-5-Phenylpyrrolidin-2-one (R)-5-Phenylpyrrolidin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13685946
InChI: InChI=1S/C10H11NO/c12-10-7-6-9(11-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)/t9-/m1/s1
SMILES: C1CC(=O)NC1C2=CC=CC=C2
Molecular Formula: C10H11NO
Molecular Weight: 161.20 g/mol

(R)-5-Phenylpyrrolidin-2-one

CAS No.:

Cat. No.: VC13685946

Molecular Formula: C10H11NO

Molecular Weight: 161.20 g/mol

* For research use only. Not for human or veterinary use.

(R)-5-Phenylpyrrolidin-2-one -

Specification

Molecular Formula C10H11NO
Molecular Weight 161.20 g/mol
IUPAC Name (5R)-5-phenylpyrrolidin-2-one
Standard InChI InChI=1S/C10H11NO/c12-10-7-6-9(11-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)/t9-/m1/s1
Standard InChI Key TVESJBDGOZUZRH-SECBINFHSA-N
Isomeric SMILES C1CC(=O)N[C@H]1C2=CC=CC=C2
SMILES C1CC(=O)NC1C2=CC=CC=C2
Canonical SMILES C1CC(=O)NC1C2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

(R)-5-Phenylpyrrolidin-2-one (CAS: 313352-62-4) is defined by the molecular formula C₁₀H₁₁NO and a molar mass of 161.20 g/mol . Its IUPAC name, (5R)-5-phenylpyrrolidin-2-one, reflects the stereochemistry at the fifth carbon, where the R-configuration distinguishes it from its enantiomeric counterpart. The compound’s structure comprises a pyrrolidinone core—a γ-lactam ring—with a phenyl group appended to the chiral center. This configuration enhances its rigidity and influences its interactions in asymmetric synthesis .

Physicochemical Properties

The physicochemical profile of (R)-5-Phenylpyrrolidin-2-one is critical for its handling and application in research. Key properties include:

PropertyValue/DescriptionSource
AppearanceWhite crystalline powder
Density1.108 ± 0.06 g/cm³ (Predicted)
Boiling Point362.3 ± 31.0 °C (Predicted)
pKa15.88 ± 0.40 (Predicted)
Assay Purity≥99%

These properties suggest moderate polarity and stability under standard laboratory conditions, making it suitable for synthetic applications .

Applications in Scientific Research

Organic Synthesis

(R)-5-Phenylpyrrolidin-2-one serves as a versatile synthon in asymmetric synthesis. Its lactam ring acts as a conformationally constrained scaffold, facilitating the construction of complex molecules with defined stereochemistry. Applications include:

  • Peptidomimetics: Mimicking peptide backbones for drug design.

  • Catalyst Development: As a ligand in transition-metal catalysis .

Stereochemical Considerations

The R-configuration at C5 introduces distinct spatial arrangements that influence molecular recognition. Comparative studies with the S-enantiomer could reveal differences in:

  • Receptor Binding Affinity: Due to steric and electronic effects.

  • Metabolic Stability: Enantioselective metabolism by cytochrome P450 enzymes.

Such investigations are essential for optimizing pharmacokinetic profiles in drug candidates .

Future Research Directions

  • Synthetic Methodology: Developing efficient enantioselective routes.

  • Biological Profiling: Screening against disease-relevant targets.

  • Structure-Activity Relationships (SAR): Modifying substituents to enhance potency.

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